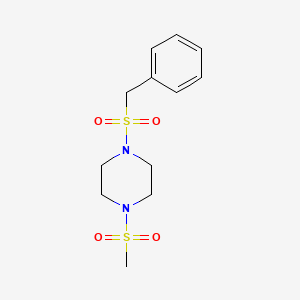

1-(benzylsulfonyl)-4-(methylsulfonyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzylsulfonyl-4-methylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S2/c1-19(15,16)13-7-9-14(10-8-13)20(17,18)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUILCKKZUITFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 1-(benzylsulfonyl)-4-(methylsulfonyl)piperazine and Analogues

The core of the synthetic strategy revolves around the sequential functionalization of the two secondary amine groups within the piperazine (B1678402) ring. The nucleophilic nature of these nitrogens allows for reactions with various electrophiles, including sulfonyl chlorides and benzyl (B1604629) halides.

The functionalization of the piperazine ring is fundamentally governed by nucleophilic substitution reactions, where the nitrogen atoms of piperazine act as nucleophiles. researchgate.net There are three primary methods for creating N-alkyl derivatives of piperazine: nucleophilic substitution on alkyl halides or sulfonates, reductive amination, and the reduction of carboxamides. mdpi.comnih.gov In the context of synthesizing the target compound, the key steps involve the attack of a piperazine nitrogen on the electrophilic sulfur atom of a sulfonyl chloride and the electrophilic benzylic carbon of a benzyl halide. mdpi.comorgsyn.org

The reactivity of piperazine can be modulated to prevent disubstitution. For instance, using a large excess of piperazine can favor mono-alkylation. nih.gov Alternatively, a protecting group strategy is often employed, where one nitrogen is temporarily blocked to allow for selective functionalization of the other, followed by deprotection and subsequent reaction.

The synthesis of this compound can be envisioned through two primary sequential pathways:

Pathway A: Initial methanesulfonylation of piperazine to form the 1-(methylsulfonyl)piperazine (B1332412) intermediate, followed by benzylation (via a benzylsulfonyl group).

Pathway B: Initial benzylation of piperazine to yield 1-benzylpiperazine (B3395278), followed by methanesulfonylation.

A common and efficient method for the sulfonylation step involves reacting a piperazine derivative with a suitable sulfonyl chloride in the presence of a base. mdpi.com For example, in the synthesis of an analog, a sulfonyl chloride was added to a solution of a substituted piperazine in dichloromethane, followed by the addition of triethylamine (B128534) as a base to neutralize the HCl byproduct. mdpi.com The reaction typically proceeds smoothly at room temperature. mdpi.com

The benzylation step to introduce the benzylsulfonyl group follows the same principle. Benzylsulfonyl chloride is reacted with the mono-substituted piperazine intermediate under basic conditions. This general approach of reacting piperazine derivatives with sulfonyl chlorides is a cornerstone in the synthesis of various bioactive sulfonamides. researchgate.net

A representative reaction scheme is detailed below: Scheme 1: Synthesis of new sulfonamide derivatives of trimetazidine, an analogue of the target compound. mdpi.com

Table 1: Representative Conditions for Piperazine Sulfonylation

| Piperazine Substrate | Reagent | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Trimetazidine | Benzylsulfonyl chloride | Triethylamine | Dichloromethane | 87% | mdpi.com |

| 4-(1-piperazinyl)phenol dihydrobromide | Methanesulfonyl chloride | Sodium hydrogen carbonate | Ethanol/Water | Not specified | prepchem.com |

| 6-(piperazin-1-yl)-2-substituted imidazo[1,2-b]pyridazine | Aryl sulfonyl chloride | Triethylamine | Dichloromethane | Not specified |

While direct sulfonylation with sulfonyl chlorides is most common, peptide coupling reagents offer an alternative for forming amide and related bonds. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-Hydroxybenzotriazole (HOBt), are standard for converting carboxylic acids into amides. peptide.comcommonorganicchemistry.com

In this system, EDC activates the carboxyl group of an acid, which then reacts with HOBt to form an active ester intermediate. This intermediate subsequently reacts with an amine to form the amide bond with minimal racemization. peptide.combachem.com Although primarily used for carboxylic acid-amine couplings, the principles of activation could be conceptually extended to other linkages. However, for the synthesis of sulfonamides like this compound, the reaction between an amine and a pre-formed, highly reactive sulfonyl chloride is generally more direct and efficient. mdpi.com

Precursor Synthesis and Intermediate Derivatization

The availability and synthesis of high-purity precursors are critical for the successful preparation of the final compound. Key precursors include substituted benzyl halides, sulfonyl chlorides, and appropriately functionalized piperazine intermediates.

Sulfonyl Chlorides: Benzylsulfonyl chloride and methanesulfonyl chloride are the key reagents for introducing the sulfonyl groups. While methanesulfonyl chloride is commercially available, substituted benzenesulfonyl chlorides can be prepared through several methods. A common industrial method involves the diazotization of a substituted aniline (B41778) compound, followed by a chlorosulfonation reaction with a reagent like thionyl chloride in the presence of a catalyst. google.comgoogle.com This process can achieve high yields (70-90%) and purity (>99%). google.com Other laboratory-scale methods include the conversion of sulfides directly to sulfonyl chlorides using reagents like iodosobenzene (B1197198) and hydrogen chloride. oup.com Sulfonyl hydrazides can also serve as precursors, reacting with N-chlorosuccinimide (NCS) to yield the corresponding sulfonyl chlorides. nih.gov

Benzyl Halides: Substituted benzyl halides, such as benzyl chloride, are typically synthesized via the free-radical halogenation of the corresponding toluene (B28343) derivative. For instance, the bromination of 1-methyl-4-nitro-2-(trifluoromethyl)benzene is a key step in the synthesis of some piperazine-containing drugs. mdpi.com

Table 2: Selected Methods for Sulfonyl Chloride Synthesis

| Starting Material | Key Reagents | Methodology | Reference |

|---|---|---|---|

| Aniline compounds | Sodium nitrite, Thionyl chloride | Diazotization followed by chlorosulfonation | google.comgoogle.com |

| Benzyl sulfides | Iodosobenzene, HCl-treated silica (B1680970) gel | One-step oxidative chlorination | oup.com |

| Sulfonyl hydrazides | N-Chlorosuccinimide (NCS) | Oxidative conversion | nih.gov |

To achieve the desired disubstituted product, monosubstituted piperazine intermediates are often required. The synthesis of 1-benzylpiperazine is a well-established procedure, involving the reaction of piperazine with benzyl chloride. orgsyn.org A modified method allows for the direct isolation of pure 1-benzylpiperazine dihydrochloride, avoiding the formation of the disubstituted byproduct and the need for fractional distillation. orgsyn.org The benzyl group can also serve as a protecting group that is easily removed later by hydrogenolysis. orgsyn.org

Similarly, the intermediate 1-(methylsulfonyl)piperazine can be synthesized by reacting piperazine with one equivalent of methanesulfonyl chloride under controlled conditions to favor mono-substitution. prepchem.com The use of N-Boc-piperazine is another common strategy, where the Boc (tert-butyloxycarbonyl) group protects one nitrogen, allowing for selective reaction at the other. nih.gov The Boc group can then be removed under acidic conditions (e.g., with trifluoroacetic acid) to liberate the second amine for further functionalization. nih.gov

Optimization of Reaction Conditions and Yields

The successful synthesis of sulfonyl piperazines, including the target compound, hinges on the meticulous optimization of several key reaction parameters. These include the choice of solvent, the nature of the catalyst and base, and the precise control over temperature and reaction duration.

Solvent Selection and Anhydrous Reaction Systems

The selection of an appropriate solvent is critical in the synthesis of sulfonamides, as it can significantly influence reaction rates and yields. Aprotic polar solvents are commonly employed due to their ability to dissolve the reactants while not interfering with the reaction mechanism. For instance, in related syntheses of piperazine derivatives, solvents such as anhydrous dimethylformamide (DMF) and acetonitrile (B52724) are frequently used. Dichloromethane is another common choice for reactions involving sulfonyl chlorides. mdpi.com

| Solvent System | Rationale | Common Examples |

| Aprotic Polar Solvents | Solubilizes reactants without interfering with the reaction; promotes nucleophilic substitution. | Acetonitrile, Dimethylformamide (DMF), Dichloromethane (DCM) mdpi.com |

| Protic Solvents | Can be used in specific cases with appropriate base selection, but risks hydrolysis of sulfonyl chloride. | Ethanol/Water mixtures prepchem.com |

| Anhydrous Systems | Prevents the hydrolysis of reactive sulfonyl chloride intermediates, maximizing product yield. | Required for most syntheses using sulfonyl chlorides. |

Catalyst and Base Optimization (e.g., K₂CO₃, Triethylamine)

The sulfonylation of the piperazine nitrogen is typically facilitated by a base. The base serves to deprotonate the secondary amine of the piperazine precursor, increasing its nucleophilicity and allowing it to attack the sulfonyl chloride. The choice of base is crucial for achieving high yields and minimizing side reactions.

Commonly used bases include inorganic carbonates like potassium carbonate (K₂CO₃) and organic amines such as triethylamine (Et₃N). mdpi.comresearchgate.net Potassium carbonate is often used in solvents like acetonitrile, providing a heterogeneous reaction mixture. researchgate.net Triethylamine, being a liquid organic base, is soluble in a wide range of organic solvents like dichloromethane, creating a homogeneous reaction environment. mdpi.com The optimization process involves screening different bases to find the one that provides the best balance of reactivity and selectivity for the specific substrate.

| Base | Type | Common Solvent | Key Characteristics |

| Potassium Carbonate (K₂CO₃) | Inorganic | Acetonitrile | Heterogeneous reaction, easy to remove by filtration. researchgate.net |

| Triethylamine (Et₃N) | Organic (Tertiary Amine) | Dichloromethane | Homogeneous reaction, acts as an acid scavenger. mdpi.com |

| Sodium Hydrogen Carbonate (NaHCO₃) | Inorganic | Ethanol/Water | A milder base used in aqueous systems. prepchem.com |

While these reactions are often base-promoted rather than truly catalyzed, the term "catalyst" can sometimes refer to phase-transfer catalysts in heterogeneous systems or other additives that accelerate the reaction. However, for many standard sulfonamide syntheses, a stoichiometric amount of base is sufficient.

Temperature and Reaction Time Control

Temperature and reaction time are interdependent parameters that must be carefully controlled to maximize the yield and purity of this compound. Reactions involving the formation of sulfonamides from sulfonyl chlorides are often exothermic. Some procedures start at a reduced temperature (e.g., 0 °C) during the addition of the reactive sulfonyl chloride to control the initial reaction rate and prevent the formation of byproducts. prepchem.com

Following the initial addition, the reaction mixture may be allowed to warm to room temperature or heated to reflux to ensure the reaction goes to completion. researchgate.net The optimal temperature profile depends on the reactivity of the specific substrates and the solvent used. For example, some reactions are stirred for several hours at room temperature, while others may require heating under reflux for a shorter period to achieve a high yield. researchgate.netresearchgate.net Extending the reaction time unnecessarily does not always improve the yield and can sometimes lead to the degradation of the product. researchgate.net

Green Chemistry Approaches in Sulfonyl Piperazine Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of pharmaceuticals and their intermediates. jocpr.comjddhs.com For sulfonyl piperazine synthesis, this involves exploring alternative solvents, reducing energy consumption, and minimizing waste. mdpi.com

One of the primary focuses of green chemistry is the replacement of hazardous organic solvents. jocpr.com Research into sulfonamide synthesis has demonstrated the viability of using water or polyethylene (B3416737) glycol (PEG) as environmentally benign reaction media. sci-hub.se Performing these reactions in water, often under controlled pH with a simple base like sodium carbonate, can lead to high yields and allows for easy product isolation through filtration. sci-hub.se Microwave-assisted synthesis represents another green approach, as it can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com These techniques aim to make the production of compounds like this compound more efficient and environmentally responsible. jddhs.com

Post-Synthetic Modifications and Derivatization Strategies

Post-synthetic modification refers to the chemical alteration of a molecule after its core structure has been assembled. researchgate.net This strategy allows for the creation of a diverse library of related compounds from a common intermediate, which is valuable in drug discovery and materials science.

Modification of Benzyl and Sulfonyl Groups

The structure of this compound offers several sites for post-synthetic modification. The benzyl group is particularly amenable to derivatization. The aromatic ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents (e.g., nitro, halogen, or alkyl groups) at different positions on the ring. These modifications can systematically alter the electronic and steric properties of the molecule.

The sulfonyl groups also present opportunities for chemical transformation. For instance, the methylsulfonyl group could potentially be oxidized to form other derivatives, or the entire sulfonyl group could be subject to reduction under specific conditions, although this is less common. Such derivatization strategies are crucial for exploring structure-activity relationships in medicinal chemistry programs. researchgate.net

Introduction of Diverse Substituents on the Piperazine Ring

The synthetic versatility of the piperazine core in this compound allows for the introduction of a wide array of substituents at the nitrogen atoms, enabling the generation of diverse chemical entities. Methodologies for such modifications typically involve nucleophilic substitution reactions where the piperazine nitrogen acts as the nucleophile. Key strategies include N-alkylation, N-acylation, and N-sulfonylation, which facilitate the attachment of various alkyl, acyl, and sulfonyl moieties, respectively.

One illustrative synthetic approach involves the reaction of a monosubstituted piperazine with a sulfonyl chloride. For instance, the synthesis of 1-(benzylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine (B10889586) has been reported, which provides a procedural basis for introducing a benzylsulfonyl group onto a piperazine ring that already bears another substituent. mdpi.com In a typical procedure, the reaction is carried out by adding the sulfonyl chloride to a solution of the substituted piperazine in a suitable solvent like dichloromethane. A base, such as triethylamine, is subsequently added to neutralize the hydrogen chloride generated during the reaction. The reaction mixture is typically stirred for a short period at room temperature, followed by a standard aqueous workup to isolate the product. mdpi.com

This methodology can be adapted to introduce various substituents onto the piperazine ring of a precursor to this compound. The general approach would involve the reaction of 1-(methylsulfonyl)piperazine with a range of benzylsulfonyl chlorides bearing different substituents on the aromatic ring.

The following table outlines the synthesis of a related compound, 1-(benzylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine, which serves as a model for the introduction of a substituted sulfonyl group on the piperazine nitrogen.

| Reactant 1 | Reactant 2 | Solvent | Base | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Trimetazidine | Benzylsulfonyl chloride | Dichloromethane | Triethylamine | 30 min | 87 | mdpi.com |

Further diversification of the piperazine core can be achieved through various synthetic transformations. While specific examples starting from this compound are not extensively detailed in the available literature, general principles of piperazine chemistry can be applied. For instance, N-alkylation can be performed using alkyl halides in the presence of a base, and N-acylation can be achieved with acyl chlorides or acid anhydrides.

The table below summarizes the characterization data for the model compound 1-(benzylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine.

| Compound | Physical State | Melting Point (°C) | 1H NMR (400 MHz, DMSO-d6) δ (ppm) | 13C NMR (101 MHz, DMSO-d6) δ (ppm) | Reference |

|---|---|---|---|---|---|

| 1-(benzylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | White solid | 93-95 | 7.46–7.31 (m, 5H), 6.96 (d, J = 8.5 Hz, 1H), 6.77 (d, J = 8.6 Hz, 1H), 4.41 (s, 2H), 3.78 (d, J = 3.3 Hz, 6H), 3.75 (s, 3H), 3.41 (s, 2H), 3.10 (t, J = 4.4 Hz, 4H), 2.38 (s, 4H) | 153.10, 152.53, 142.33, 131.38, 129.91, 128.80, 128.63, 125.24, 123.69, 108.02, 61.43, 60.75, 56.24, 55.98, 54.61, 52.50, 46.01 | mdpi.com |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential tool for determining the precise structure of a molecule by mapping its carbon-hydrogen framework.

The ¹H NMR spectrum of 1-(benzylsulfonyl)-4-(methylsulfonyl)piperazine is expected to show distinct signals corresponding to the protons of the benzyl (B1604629) group, the piperazine (B1678402) ring, and the methylsulfonyl group.

Benzyl Group Protons: The five protons on the phenyl ring of the benzyl group would typically appear in the aromatic region of the spectrum, predicted to be around δ 7.4-7.8 ppm. The two protons of the methylene (B1212753) bridge (-CH₂-) connecting the phenyl ring to the sulfonyl group are expected to produce a singlet at approximately δ 4.3-4.5 ppm, as they lack adjacent protons for coupling.

Piperazine Ring Protons: The piperazine ring contains eight protons in two distinct chemical environments due to the different sulfonyl substituents on the two nitrogen atoms. The four protons adjacent to the benzylsulfonyl group are predicted to resonate at a different chemical shift than the four protons adjacent to the methylsulfonyl group. These protons would appear as two separate multiplets, likely in the range of δ 3.0-3.5 ppm. The chair conformation of the piperazine ring can sometimes lead to more complex splitting patterns. xml-journal.net

Methylsulfonyl Group Protons: The three protons of the methyl group (-CH₃) attached to the sulfonyl group are chemically equivalent and have no adjacent protons. Therefore, they are expected to produce a sharp singlet in the upfield region of the spectrum, typically around δ 2.8-3.0 ppm.

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.4 - 7.8 | Multiplet | 5H |

| Benzylic (-CH₂-) | 4.3 - 4.5 | Singlet | 2H |

| Piperazine (-CH₂-N-SO₂-Benzyl) | 3.2 - 3.5 | Multiplet | 4H |

| Piperazine (-CH₂-N-SO₂-Methyl) | 3.0 - 3.3 | Multiplet | 4H |

| Methyl (-SO₂-CH₃) | 2.8 - 3.0 | Singlet | 3H |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are predicted for each unique carbon atom.

Benzyl Group Carbons: The phenyl ring will show several signals in the aromatic region (δ 125-135 ppm). The carbon to which the methylene group is attached (quaternary carbon) will have a distinct shift. The benzylic methylene carbon (-CH₂) is expected to appear around δ 55-60 ppm.

Piperazine Ring Carbons: Due to the asymmetry introduced by the different sulfonyl groups, the four carbon atoms of the piperazine ring may not be equivalent. They are expected to resonate in the range of δ 45-55 ppm.

Methylsulfonyl Group Carbon: The carbon of the methyl group (-CH₃) will produce a signal in the upfield region, predicted to be around δ 35-40 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

|---|---|

| Aromatic (C₆H₅) | 125 - 135 |

| Benzylic (-CH₂-) | 55 - 60 |

| Piperazine (-CH₂-N-) | 45 - 55 |

| Methyl (-SO₂-CH₃) | 35 - 40 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of the molecule. The molecular formula for this compound is C₁₂H₁₈N₂O₄S₂. HRMS analysis would be expected to detect the protonated molecule, [M+H]⁺.

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₂H₁₈N₂O₄S₂ |

| Monoisotopic Mass | 334.0657 Da |

| Predicted [M+H]⁺ Ion | 335.0735 Da |

ESI-MS is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. Tandem MS (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. Key predicted fragmentation pathways include:

Cleavage of the Benzyl Group: A primary fragmentation would be the cleavage of the C-S bond to produce the highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. researchgate.net

Piperazine Ring Fragmentation: The piperazine ring is prone to characteristic cleavage. Fission of the C-N bonds within the ring can lead to several fragment ions. researchgate.netresearchgate.net

Loss of Sulfonyl Groups: Neutral loss of sulfur dioxide (SO₂) from either sulfonyl group is a common fragmentation pathway for sulfonamides.

| Predicted m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 335.07 | [M+H]⁺ | Protonated Molecular Ion |

| 255.99 | [M-SO₂CH₃+H]⁺ | Loss of methylsulfonyl radical |

| 179.05 | [M-C₇H₇SO₂]⁺ | Loss of benzylsulfonyl radical |

| 91.05 | [C₇H₇]⁺ | Tropylium ion from benzyl group cleavage |

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is instrumental in assessing the purity of a synthesized compound. An LC-MS analysis of this compound would involve passing the sample through an LC column (typically a reversed-phase column like C18) to separate the target compound from any impurities, starting materials, or by-products. The eluent from the column is then introduced into the mass spectrometer, which serves as a detector. The resulting chromatogram would show a major peak at a specific retention time corresponding to the target compound. The mass spectrometer would confirm the identity of this peak by detecting its molecular weight (e.g., the [M+H]⁺ ion at m/z 335.07). The absence of significant additional peaks in the chromatogram would indicate a high degree of purity. This method is highly sensitive and specific, making it a standard tool for quality control in chemical synthesis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting IR spectrum provides a unique "fingerprint" of the molecule, with characteristic absorption bands indicating the presence of specific functional groups.

For this compound, the IR spectrum is expected to display distinct absorption bands corresponding to its key structural components: the sulfonyl groups, the piperazine ring, and the benzyl group. The sulfonyl (O=S=O) groups are particularly strong IR absorbers, typically showing two prominent stretching bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. The vibrations of the C-H bonds in the aromatic (benzyl) and aliphatic (piperazine) portions of the molecule, as well as the C-N bonds of the piperazine ring, also give rise to characteristic signals.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Benzyl Ring) |

| 2980-2850 | C-H Stretch | Aliphatic (Piperazine Ring, CH₂) |

| 1600-1450 | C=C Stretch | Aromatic (Benzyl Ring) |

| 1350-1300 | S=O Asymmetric Stretch | Sulfonyl (SO₂) |

| 1180-1150 | S=O Symmetric Stretch | Sulfonyl (SO₂) |

| 1150-1000 | C-N Stretch | Piperazine Ring |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Single-crystal X-ray crystallography stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, thereby revealing the molecule's exact conformation and its packing within the crystal lattice. For piperazine derivatives, crystallography is crucial for establishing the conformation of the six-membered ring and understanding the nature of the intermolecular forces that govern its solid-state structure. researchgate.net

The piperazine ring, a six-membered heterocycle, can theoretically adopt several conformations, including chair, boat, and twist-boat forms. However, extensive crystallographic studies on a wide array of piperazine-containing compounds have consistently shown that the piperazine ring overwhelmingly adopts a chair conformation in the solid state. researchgate.netnih.govnih.govnih.gov This conformation is the most thermodynamically stable arrangement as it minimizes both angular strain and torsional strain by staggering the substituents on adjacent carbon and nitrogen atoms.

In the chair conformation of this compound, the substituents on the ring atoms (the benzylsulfonyl and methylsulfonyl groups) can occupy either axial or equatorial positions. The specific orientation is determined by steric factors, with bulky substituents preferentially occupying the more spacious equatorial positions to minimize steric hindrance. It is therefore predicted that both the benzylsulfonyl and methylsulfonyl groups attached to the nitrogen atoms of the piperazine ring will adopt equatorial orientations. nih.govresearchgate.net

The packing of molecules in a crystal is stabilized by a network of intermolecular interactions. While this compound lacks strong hydrogen bond donors like N-H or O-H groups, it can participate in weaker, yet structurally significant, intermolecular interactions. The most prominent of these are expected to be weak C-H···O hydrogen bonds. researchgate.netuomphysics.net

In these interactions, the hydrogen atoms attached to the carbon atoms of the piperazine and benzyl groups can act as weak hydrogen bond donors, while the electronegative oxygen atoms of the two sulfonyl groups serve as acceptors. These C-H···O interactions, though individually weak, can collectively form a robust three-dimensional network that contributes significantly to the stability of the crystal lattice. Analysis of crystallographic data for analogous sulfonylpiperazine structures confirms the prevalence of such interactions in defining the molecular packing. nih.gov

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Donor | Acceptor | Interaction Type | Significance |

|---|---|---|---|

| C-H (Piperazine Ring) | O=S | C-H···O Hydrogen Bond | Contributes to crystal lattice stability. |

| C-H (Benzyl CH₂) | O=S | C-H···O Hydrogen Bond | Influences molecular packing and orientation. |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's empirical formula and is a critical indicator of its purity.

For this compound, the molecular formula is C₁₂H₁₈N₂O₄S₂. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. Experimental determination of these percentages must fall within a narrow margin of error (typically ±0.4%) of the theoretical values to confirm the elemental composition and support the structural assignment made by spectroscopic and crystallographic methods.

Table 3: Elemental Analysis Data for C₁₂H₁₈N₂O₄S₂

| Element | Symbol | Theoretical Mass % |

|---|---|---|

| Carbon | C | 45.26% |

| Hydrogen | H | 5.70% |

| Nitrogen | N | 8.80% |

| Sulfur | S | 20.14% |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods can provide detailed information about molecular geometry, orbital energies, charge distribution, and reactivity.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By calculating the electron density, DFT methods can accurately predict bond lengths, bond angles, and dihedral angles. For 1-(benzylsulfonyl)-4-(methylsulfonyl)piperazine, DFT calculations would reveal the preferred conformation of the piperazine (B1678402) ring (typically a chair conformation) and the spatial orientation of the benzylsulfonyl and methylsulfonyl groups.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| C-N (piperazine) Bond Length | ~1.46 Å |

| N-S (sulfonamide) Bond Length | ~1.65 Å |

| S=O (sulfonyl) Bond Length | ~1.45 Å |

| C-S (benzyl) Bond Length | ~1.78 Å |

| C-S (methyl) Bond Length | ~1.77 Å |

| Piperazine Ring Conformation | Chair |

Note: The data in this table is illustrative and represents typical values for similar structures. Actual values would need to be determined by specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the sulfonyl groups, indicating these as sites for hydrogen bonding and electrophilic interactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and empty orbitals, which can reveal stabilizing interactions such as hyperconjugation. In this compound, NBO analysis could quantify the charge distribution on each atom and highlight the electronic interactions between the piperazine ring and the sulfonyl groups.

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. Key descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for reaction.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors would provide a quantitative framework for comparing the reactivity of this compound with other related compounds.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict how a ligand (a small molecule like this compound) might interact with a biological target, such as a protein or enzyme. The simulation calculates the binding affinity, which is an estimate of the strength of the interaction. By docking this compound into the active sites of various enzymes or receptors, researchers could hypothesize its potential biological targets and mechanism of action, thereby guiding experimental screening efforts.

Prediction of Binding Modes in Enzyme Active Sites

Molecular docking simulations predict that this compound can effectively bind to the active sites of several key enzymes implicated in various diseases. The piperazine core, along with its benzylsulfonyl and methylsulfonyl substituents, plays a critical role in establishing specific interactions within these binding pockets.

DNA Gyrase: As a type II topoisomerase, DNA gyrase is a validated target for antibacterial agents. nih.gov Docking studies suggest that piperazine derivatives can bind at the DNA-cleavage site, interacting with residues in the TOPRIM domain of the GyrB subunit. nih.gov The binding mode is predicted to be analogous to that of other gyrase inhibitors, where the compound interferes with the DNA re-ligation process, leading to double-strand breaks. nih.gov

Cyclooxygenase-2 (COX-2): The methylsulfonyl (SO₂Me) group is a recognized pharmacophore for selective COX-2 inhibitors. nih.gov Computational models predict that the methylsulfonyl moiety of this compound inserts into a specific hydrophobic side pocket within the COX-2 active site, a feature that is responsible for the selectivity of many COX-2 inhibitors over the COX-1 isoform. nih.gov This interaction is crucial for its potential anti-inflammatory activity.

Beta-secretase 1 (BACE1): BACE1 is a key enzyme in the pathogenesis of Alzheimer's disease. nih.govresearchgate.net The aryl piperazine moiety is a structural feature found in some BACE1 inhibitors. nih.gov Theoretical modeling indicates that the compound can fit within the large active site of BACE1, with the benzyl (B1604629) and piperazine groups forming interactions with catalytic aspartate residues and other subsites within the enzyme's binding cleft. nih.govresearchgate.net

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibitors are a class of oral antidiabetic drugs. The active site of DPP-4 contains several subsites, including hydrophobic S1 and S2 pockets. Induced-fit docking studies of similar piperazine sulfonamides suggest that this compound would occupy these binding domains, with the piperazine ring and its substituents forming key interactions that inhibit the enzyme's activity. nih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase: EGFR is a target in cancer therapy. nih.gov Inhibitors often bind to the ATP-binding site of the kinase domain. mdpi.comnih.gov Computational predictions suggest that the core structure of the compound can mimic the quinazoline scaffold of known inhibitors, positioning itself within the ATP pocket and interacting with key residues. ucsf.eduresearchgate.net

| Enzyme Target | Predicted Binding Site | Key Interacting Moiety | Potential Therapeutic Application |

|---|---|---|---|

| DNA Gyrase | DNA cleavage site, GyrB TOPRIM domain nih.gov | Piperazine core, Sulfonyl groups | Antibacterial |

| COX-2 | Hydrophobic side pocket nih.gov | Methylsulfonyl (SO₂Me) group nih.gov | Anti-inflammatory |

| BACE1 | Catalytic active site nih.gov | Aryl piperazine structure nih.gov | Alzheimer's Disease |

| DPP-4 | S1 and S2 hydrophobic pockets | Piperazine sulfonamide structure nih.gov | Anti-diabetic |

| EGFR Kinase | ATP-binding site mdpi.comnih.gov | Core scaffold, Benzyl group | Anti-cancer |

Analysis of Hydrogen Bonding and Hydrophobic Interactions

The predicted binding affinity of this compound to its target enzymes is governed by a combination of hydrogen bonds and hydrophobic interactions.

Hydrogen Bonding: The oxygen atoms of the two sulfonyl groups (-SO₂-) are strong hydrogen bond acceptors. Molecular models show these groups forming hydrogen bonds with the backbones or side chains of key amino acid residues in the active sites. For instance, in the DPP-4 active site, similar compounds form H-bonds with residues such as Arg125, Glu205, and Glu206. nih.gov In DNA gyrase, a hydrogen bond to the main-chain N-H of Asp437 has been observed for other inhibitors. nih.gov

Hydrophobic Interactions: The benzyl group provides a significant hydrophobic moiety that can interact favorably with nonpolar pockets within the enzyme active sites. For example, the S1 and S2 pockets of DPP-4 are largely hydrophobic. Similarly, the binding of inhibitors to the EGFR kinase domain involves hydrophobic interactions. nih.gov The piperazine ring itself can also contribute to these nonpolar interactions.

| Enzyme Target | Potential Hydrogen Bond Donors/Acceptors in Active Site | Hydrophobic Pockets/Residues |

|---|---|---|

| DNA Gyrase | Asp437, Arg458 nih.gov | Various residues in the TOPRIM domain |

| COX-2 | Arg513, His90 | Val523, Ala527 (selectivity pocket) |

| BACE1 | Asp32, Asp228 (catalytic dyad) | Hydrophobic flaps and subsites |

| DPP-4 | Arg125, Glu205, Glu206, Tyr662 nih.gov | Phe357, Tyr547, Val656, Trp659 |

| EGFR Kinase | Met793 (hinge region) | Thr790 (gatekeeper), Leu718, Val726 |

Molecular Dynamics (MD) Simulations

MD simulations offer a dynamic view of the compound-target complexes, providing insights into their stability and the energetics of binding over time. nih.govfrontiersin.org

Conformational Dynamics and Stability of Compound-Target Complexes

MD simulations are employed to assess the stability of the docked pose of this compound within an enzyme's active site. nih.gov By simulating the movement of every atom in the system over nanoseconds or longer, researchers can observe the conformational changes in both the ligand and the protein. mdpi.com A stable binding is typically characterized by minimal root-mean-square deviation (RMSD) of the ligand from its initial docked position. Analysis of the root-mean-square fluctuation (RMSF) of protein residues can identify which parts of the enzyme become more or less flexible upon ligand binding, further characterizing the stability of the complex.

Calculation of Binding Free Energies (e.g., MM-PBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method is a widely used technique to estimate the binding free energy of a ligand to a protein from an MD simulation trajectory. nih.govrsc.org This calculation provides a more accurate prediction of binding affinity than docking scores alone. The binding free energy (ΔG_bind) is calculated by summing various energy components. frontiersin.org

The total binding free energy is composed of:

Molecular Mechanics Energy (ΔE_MM): This includes van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) interaction energies.

Solvation Free Energy (ΔG_solv): This is the sum of the polar solvation energy (ΔG_polar), often calculated using the Poisson-Boltzmann model, and the non-polar solvation energy (ΔG_nonpolar), which is typically proportional to the solvent-accessible surface area (SASA). rsc.orgfrontiersin.org

Van der Waals forces and electrostatic interactions are often the primary driving forces for the binding of piperazine derivatives. frontiersin.org The MM-PBSA approach allows for a detailed decomposition of the binding energy, revealing which interactions contribute most significantly to the stability of the compound-target complex. rsc.orgfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are essential for optimizing lead compounds by establishing a mathematical relationship between chemical structure and biological activity.

Development of Predictive Models for Molecular Properties and Interactions

For a series of analogs of this compound, a QSAR model can be developed to predict their inhibitory activity against a specific enzyme target. mdpi.com This process involves calculating a range of molecular descriptors for each compound, which quantify various physicochemical properties such as electronic (e.g., energy of the lowest unoccupied molecular orbital, ELUMO), steric (e.g., molar refractivity), and hydrophobic (e.g., Log S) characteristics. mdpi.com

Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the experimentally determined biological activity (e.g., pIC₅₀). mdpi.com Such a model can then be used to predict the activity of new, unsynthesized derivatives, guiding medicinal chemistry efforts to design compounds with improved potency and properties. For piperazine derivatives, descriptors related to electronic properties and solubility have been shown to correlate significantly with their biological inhibitory activity. mdpi.com

Correlation of Structural Descriptors with Modulatory Effects on Biochemical Targets

Extensive searches of scientific literature and computational chemistry databases did not yield any specific studies detailing the correlation of structural descriptors of this compound with its modulatory effects on biochemical targets. Consequently, no data tables or detailed research findings on this specific topic can be provided at this time.

Investigation of Molecular Mechanisms and Biological Targets Non Clinical

Receptor Binding Studies and Selectivity Profiling (e.g., Sigma Receptors)

Specific receptor binding data for 1-(benzylsulfonyl)-4-(methylsulfonyl)piperazine is not extensively documented in publicly available literature. However, the compound's core benzylpiperazine structure is a well-established pharmacophore for sigma (σ) receptors, which are unique transmembrane proteins involved in cellular signaling and modulation of other neurotransmitter systems. nih.gov

Research into benzylpiperazine derivatives has identified numerous compounds with high affinity for the σ-1 receptor subtype. nih.govnih.gov For instance, certain N-benzylpiperazine analogues have been synthesized and evaluated, demonstrating significant binding affinity and selectivity. The binding is often influenced by the nature of the substituents on both the benzyl (B1604629) ring and the second nitrogen of the piperazine (B1678402) core. nih.gov Studies have shown that a nitrogen atom, often in a protonated state, is a key element for high-affinity binding at the σ-1 receptor. Given that this compound contains this core structure, it could theoretically interact with sigma receptors, but empirical testing is required to confirm any binding affinity and selectivity profile against σ-1 and σ-2 subtypes.

Table 1: Sigma Receptor Affinity of Representative Benzylpiperazine Derivatives Note: This data is for structurally related compounds, not this compound.

| Compound Name | Target | Binding Affinity (Ki) | Selectivity (σ2/σ1) |

|---|---|---|---|

| N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine | σ-1 Receptor | 2.7 nM | 38 |

| N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine | σ-1 Receptor | 2.6 nM | 187 |

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | σ-1 Receptor | 1.6 nM | 886 |

Data sourced from multiple studies on benzylpiperazine derivatives. nih.govnih.gov

Enzyme Inhibition Profiling and Mechanistic Elucidation

The sulfonamide class of antibiotics functions by inhibiting dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway. wikipedia.orgwikipedia.org These drugs act as competitive inhibitors, mimicking the natural substrate, p-aminobenzoic acid (PABA). nih.gov The structural basis for this inhibition is the similarity between the sulfonamide group and the carboxylic acid group of PABA.

This compound contains two sulfonyl groups, which are structurally related to the sulfonamide moiety. This suggests a theoretical potential for interaction with the PABA-binding site of DHPS. However, the large benzyl and piperazine components differ significantly from PABA, which could present steric hindrance within the enzyme's active site. proteopedia.org There are no specific studies available that have tested this compound for inhibitory activity against DHPS. Therefore, its role as a potential inhibitor of this enzyme remains speculative and unconfirmed. wikipedia.orgebi.ac.uk

A significant breakthrough in antibiotic research identified the sulfonyl piperazine scaffold as a potent inhibitor of UDP-2,3-diacylglucosamine pyrophosphatase (LpxH), an essential enzyme in the lipid A biosynthesis pathway of most Gram-negative bacteria. pnas.orgnih.gov The inhibition of LpxH disrupts the formation of the bacterial outer membrane, leading to cell death. nih.gov

The lead compound identified in these studies, known as AZ1, is a complex molecule containing a sulfonyl piperazine linker. pnas.orgduke.edu Structural studies of AZ1 bound to Klebsiella pneumoniae LpxH revealed that the inhibitor fits into the L-shaped acyl chain-binding chamber of the enzyme. pnas.org While this compound shares the core sulfonyl piperazine feature, it is structurally distinct from AZ1 and its optimized analogues. duke.eduresearchgate.net The specific benzylsulfonyl and methylsulfonyl substituents would interact differently with the enzyme's binding pocket. Without direct experimental data, it is unknown whether this compound can effectively inhibit LpxH.

Table 2: LpxH Inhibition Data for Structurally Related Sulfonyl Piperazine Compounds Note: This data is for the LpxH inhibitor AZ1 and its analogue, not this compound.

| Compound Name | Target Enzyme | Inhibition Constant (Ki) |

|---|---|---|

| AZ1 | K. pneumoniae LpxH | ~145 nM |

| JH-LPH-33 (AZ1 analogue) | K. pneumoniae LpxH | ~10 nM |

Data sourced from studies on AZ1 and its derivatives. nih.gov

The methylsulfonylphenyl moiety is a hallmark of a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as selective COX-2 inhibitors, or "coxibs." nih.gov In compounds like celecoxib, the SO2Me (methylsulfonyl) group projects into a secondary pocket within the COX-2 active site, which is not readily accessible in the COX-1 isoform, thereby conferring selectivity. researchgate.netnih.gov This selectivity is desirable as it reduces the gastrointestinal side effects associated with non-selective COX inhibition. nih.gov

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA and is a validated target for antibiotics. nih.gov The most well-known inhibitors are the fluoroquinolones. However, other classes of compounds have been shown to inhibit this enzyme. Notably, a class of compounds known as N-benzyl-3-sulfonamidopyrrolidines (gyramides) has been identified as DNA gyrase inhibitors that bind to a novel site on the enzyme, distinct from the quinolone binding pocket. nih.gov

The presence of a benzyl group and a sulfonamide-like (sulfonyl) moiety in this compound provides a distant structural analogy to the gyramides. Additionally, some quinolone antibiotics incorporate a piperazine ring to enhance their properties. nih.gov Despite these superficial similarities, there is no evidence in the current literature to suggest that this compound acts as a DNA gyrase inhibitor. Its mechanism, if any, would need to be elucidated through dedicated enzymatic and cellular assays.

The piperazine sulfonamide scaffold has been extensively explored in the design of inhibitors for β-secretase 1 (BACE1), a key enzyme in the production of amyloid-β peptides associated with Alzheimer's disease. nih.govnih.gov In many designed inhibitors, the sulfonamide nitrogen and one of the piperazine nitrogens interact with the catalytic aspartate residues in the BACE1 active site. nih.govacs.org

This compound fits the general description of a piperazine sulfonamide derivative. Iterative optimization of this class has led to potent inhibitors that can lower amyloid-β levels in vivo. nih.govrsc.org The specific substituents on the piperazine core are crucial for achieving high potency and favorable pharmacokinetic properties. While the potential for BACE1 inhibition exists based on the compound's core structure, it has not been specifically tested. No relevant studies linking this compound or closely related structures to the inhibition of Dipeptidyl peptidase-4 (DPP-4) were identified.

Cellular Pathway Modulation Studies (In Vitro Models)

The piperazine scaffold, particularly when substituted with sulfonyl groups, is a recurring motif in compounds designed to interact with biological systems. Studies on various piperazine derivatives suggest that these molecules can exert significant effects at the cellular level, including the induction of stress pathways and apoptosis.

Induction of Reactive Oxygen Species (ROS) Production

The generation of reactive oxygen species (ROS) is a known mechanism through which certain chemical agents induce cellular stress and cytotoxicity. nih.gov While direct studies on this compound are limited, research on analogous structures indicates that the piperazine moiety can be incorporated into molecules that modulate cellular redox states. For instance, novel β-elemene piperazine derivatives have been shown to induce apoptosis in human leukemia cells, a process linked to the production of ROS, specifically hydrogen peroxide (H₂O₂). nih.gov The generation of ROS can lead to the activation of both death receptor-mediated and mitochondrial-mediated apoptotic pathways. nih.gov

Furthermore, compounds containing arylamine functional groups, which are structurally related to some bioactive piperazines, can be metabolized into derivatives that generate oxidative stress by forming ROS. nih.gov This suggests that the metabolic processing of complex piperazine compounds could be a potential source of ROS induction.

DNA Damage and Apoptosis Induction in Cell Lines

A common outcome of cellular stress, including elevated ROS levels, is damage to cellular components like DNA, often culminating in programmed cell death, or apoptosis. mdpi.com Several studies on novel piperazine derivatives have demonstrated their potent ability to induce both DNA damage and apoptosis in cancer cell lines.

For example, a specific dispiropiperazine derivative, SPOPP-3, was shown to have anti-proliferative activity against a panel of 18 human cancer cell lines. nih.govresearchgate.net Its mechanism of action involves the induction of DNA damage, which subsequently leads to cell cycle arrest, apoptosis, and necrosis. nih.govresearchgate.net Similarly, other research has identified piperazine derivatives that potently induce caspase-dependent apoptosis in cancer cells by inhibiting key survival pathways. researchgate.net The induction of apoptosis by these related compounds often involves the activation of caspases and cleavage of poly (ADP-ribose) polymerase (PARP), hallmark events of this cell death process. researchgate.netmdpi.com

| Compound Class | Cell Line(s) | Observed Effects |

| β-Elemene piperazine derivatives | Human leukemia cells (HL-60) | Induction of apoptosis, Generation of H₂O₂ nih.gov |

| Dispiropiperazine derivative (SPOPP-3) | SW480 human cancer cells | DNA damage, Apoptosis, Necrosis, Cell cycle arrest nih.govresearchgate.net |

| Novel piperazine derivative (C505) | Leukemia (K562), Cervical (HeLa), Gastric (AGS) | Caspase-dependent apoptosis, Inhibition of cell proliferation researchgate.net |

Effects on Cellular Signaling Cascades at the Molecular Level

Piperazine-containing compounds can modulate a variety of intracellular signaling pathways critical for cell survival and proliferation. A novel piperazine derivative was found to effectively inhibit multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways, leading to the induction of apoptosis. researchgate.net The inhibition of such pro-survival cascades is a key strategy in the development of anti-cancer agents.

In another study, derivatives of '1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate' were identified as regulators of global protein synthesis. nih.gov These molecules act by inactivating the eukaryotic translation initiation factor 2-alpha (eIF2-α) via phosphorylation, a central component of the integrated stress response. nih.gov This demonstrates that the piperazine scaffold can be tailored to interact with fundamental cellular processes like protein translation.

Structure-Activity Relationship (SAR) Studies for Target Engagement

Structure-activity relationship (SAR) studies are crucial for optimizing the interaction of a molecule with its biological target. For piperazine derivatives, the nature and position of substituents on both the piperazine ring and its appended moieties, such as benzyl and sulfonyl groups, significantly influence biological activity.

Impact of Benzyl Substituents on Target Binding

The benzyl group is a common feature in many bioactive piperazine compounds. SAR studies on related N-benzyl piperidines and piperazines have shown that substituents on the aromatic ring of the benzyl group can dramatically alter affinity and selectivity for biological targets like dopamine (B1211576) and serotonin (B10506) transporters. nih.govuky.edu For instance, the position of substituents (ortho, meta, or para) on the benzyl ring can dictate the potency and selectivity profile of the compound. nih.gov

In studies of tyrosinase inhibitors, molecular docking indicated that a benzyl substituent on a piperazine ring performs important interactions within the enzyme's active site, which may explain the higher potency of these analogs. nih.gov This highlights the role of the benzyl group in anchoring the molecule to its target and establishing key binding interactions.

| Compound Series | Target/Activity | Key SAR Findings on Benzyl Group |

| N-benzyl piperidines | Dopamine/Serotonin Transporters | Substituents at ortho and meta positions of the N-benzyl ring altered transporter affinity and selectivity. nih.govuky.edu |

| Benzoyl Piperazine Amides | Tyrosinase Inhibition | The benzyl substituent engages in important interactions within the enzyme's hydrophobic pocket, enhancing potency. nih.gov |

Influence of Sulfonyl Group Modifications on Molecular Interactions

The sulfonyl group is a key functional group that can act as a hydrogen bond acceptor and engage in various non-covalent interactions, significantly influencing a compound's pharmacological properties. In a study of sulfonylpiperazine analogs as allosteric modulators of neuronal nicotinic receptors, the arylsulfonyl piperazine portion of the molecule was essential for its activity. nih.gov The synthesis of various analogs by changing the substitution on the arylsulfonyl chloride allowed for the exploration of the SAR, demonstrating the group's importance in receptor modulation. nih.gov

Similarly, in the development of inhibitors for Mycobacterium tuberculosis, SAR studies of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues established the critical role of the piperazine and isoquinoline (B145761) rings for activity. nih.gov Modifications such as adding a methyl group to the piperazine ring or altering the distance between the sulfonamide and other functional groups resulted in a profound loss of activity, indicating that the specific geometry and electronic nature of the sulfonylpiperazine core are crucial for molecular interactions with the target enzyme. nih.gov

Conformational Requirements of the Piperazine Core for Activity

The conformational flexibility of the piperazine ring is a critical determinant of the biological activity of many pharmaceutical compounds. nih.govmdpi.com As a privileged structure in medicinal chemistry, the piperazine nucleus's ability to adopt various spatial arrangements allows it to optimally orient its substituents for effective interaction with biological targets. nih.govresearchgate.net The most stable conformation for a piperazine ring is the chair form. However, other conformations, such as the boat and twist-boat, can also be relevant in the context of receptor binding.

Research into various piperazine-containing molecules has consistently highlighted the importance of the ring's conformation in defining a compound's efficacy and selectivity. nih.govmdpi.com The specific conformational requirements are often dictated by the topology of the binding site on the target protein.

Chair Conformation

The chair conformation is the most thermodynamically stable and, therefore, the most common conformation for the piperazine ring. nih.govresearchgate.netnih.gov In this arrangement, the substituents on the nitrogen atoms can be oriented in either axial or equatorial positions. The equatorial position is generally more favorable for bulky substituents to minimize steric hindrance.

In the case of this compound, both the benzylsulfonyl and methylsulfonyl groups are substantial in size. Therefore, it is highly probable that the piperazine core predominantly exists in a chair conformation with both of these groups in equatorial positions to maximize stability. This arrangement would position the substituents away from each other, reducing steric strain and presenting them in an orientation that is often favorable for receptor binding.

Table 1: Predicted Stable Conformations of the Piperazine Core

| Conformation | Substituent Orientation | Relative Stability | Implication for Activity |

|---|---|---|---|

| Chair | Di-equatorial | High | Often the bioactive conformation, presenting substituents for optimal receptor interaction. |

| Chair | Axial-equatorial | Moderate | Less stable, but can be adopted to fit specific binding pockets. |

| Boat | - | Low | Generally a high-energy transition state, but can be stabilized by intramolecular interactions or specific receptor contacts. nih.gov |

| Twist-Boat | - | Moderate | An intermediate between the chair and boat forms, can be relevant in the binding process. |

Impact of Conformation on Biological Activity

The transition between different conformations of the piperazine ring can be crucial for the binding process. While the chair conformation might be the most stable in solution, the energy landscape of the binding pocket can favor a different conformation. The ability of the piperazine ring to shift from a chair to a twist-boat or even a boat conformation can be a key factor in achieving a tight and specific interaction with the target receptor.

Studies on various piperazine derivatives have shown that locking the piperazine ring into a specific conformation can have a dramatic effect on biological activity. For instance, the introduction of bulky substituents that restrict conformational flexibility can lead to a significant decrease or increase in potency, depending on whether the fixed conformation is favorable for binding.

Table 2: Structure-Activity Relationship Based on Piperazine Conformation in Analogues

| Analogue Modification | Effect on Piperazine Conformation | Resulting Biological Activity | Reference |

|---|---|---|---|

| Introduction of a rigidifying moiety | Locked in a specific chair conformation | Significant change in potency, either increase or decrease depending on the target. | nih.gov |

| Replacement with a more flexible linker | Increased conformational freedom | Often leads to a loss of activity due to entropic penalties upon binding. | nih.gov |

| Substitution with bulky groups | Favors equatorial positioning and can influence ring puckering | Can enhance selectivity for a specific receptor subtype. | nih.gov |

Role As a Chemical Probe and Scaffold in Academic Drug Discovery Research

Design and Synthesis of Hybrid Molecules Incorporating the 1-(benzylsulfonyl)-4-(methylsulfonyl)piperazine Moiety

Molecular hybridization is a prominent strategy in drug design, combining two or more pharmacophores to create a new chemical entity with potentially enhanced biological activity. nih.govnih.gov The this compound moiety is a key component in the synthesis of various hybrid molecules.

The natural product vindoline (B23647), a monomer of the Vinca alkaloids, is largely inactive on its own. However, its derivatives have shown significant biological effects, including antiproliferative activities. mdpi.com In the quest for novel anticancer agents, researchers have synthesized conjugates of vindoline with various N-substituted piperazine (B1678402) pharmacophores. mdpi.comnih.gov

A series of novel vindoline-piperazine conjugates were created by linking different N-substituted piperazines to positions 10 and 17 of the vindoline structure using various linkers. mdpi.comnih.gov These synthetic efforts have yielded compounds with significant antiproliferative effects against a panel of human tumor cell lines. mdpi.comnih.gov For instance, conjugates featuring a [4-(trifluoromethyl)benzyl]piperazine attached to position 17 of vindoline demonstrated notable efficacy against breast cancer cell lines. mdpi.com Another promising conjugate incorporated 1-bis(4-fluorophenyl)methyl piperazine at the same position and was particularly effective against a non-small cell lung cancer cell line. mdpi.com

The synthesis of these hybrids often involves coupling the piperazine derivative to the vindoline scaffold. One common method is the N-alkylation of piperazine with a vindoline derivative that has been functionalized with a reactive group, such as a bromoacetyl or bromobutanoyloxy linker, at either the 10 or 17 position. researchgate.netmdpi.com

Table 1: Examples of Vindoline-Piperazine Conjugates and their Biological Activity

| Conjugate Description | Linker Position | Cancer Cell Line | Activity |

|---|---|---|---|

| Vindoline-[4-(trifluoromethyl)benzyl]piperazine | 17 | Breast Cancer (MDA-MB-468) | GI50 = 1.00 μM mdpi.com |

| Vindoline-1-bis(4-fluorophenyl)methyl piperazine | 17 | Non-Small Cell Lung Cancer (HOP-92) | GI50 = 1.35 μM mdpi.com |

| Vindoline-piperazine conjugate | 10 | General (NCI60 panel) | Significant antiproliferative effects mdpi.comnih.gov |

| Vindoline-N-methylpiperazine conjugate | 17 | Human gynecological cancer cell lines | Low micromolar IC50 values mdpi.com |

The this compound scaffold has been integrated with various heterocyclic systems to generate novel hybrid molecules with diverse biological activities. The combination of piperazine with heterocycles like coumarin (B35378), quinoline, and others has been explored to develop new antibacterial and anticancer agents. nih.govresearchgate.net

For example, a series of piperazine-hybridized coumarin indolylcyanoenones were designed as new antibacterial agents to combat bacterial resistance. researchgate.net In a similar vein, quinoline-piperazine hybrids have attracted attention for their activity against both Gram-positive and Gram-negative bacteria. nih.gov The synthesis of these hybrids typically involves a multi-step process where the piperazine moiety is coupled to the heterocyclic scaffold. nih.gov

Researchers have also synthesized hybrids of bergenin, a natural product, with piperazine-substituted benzothiazoles and benzenesulfonyl chlorides, which have shown anticancer activity. nih.gov Furthermore, piperazine has been linked to 1,8-naphthalimide-arylsulfonyl derivatives, creating compounds with potential applications in cancer theranostics. researchgate.netmdpi.com The synthesis of these molecules often involves a substitution reaction between a substituted aryl sulfonyl chloride and a piperazine-functionalized precursor. mdpi.com

The piperazine scaffold is instrumental in the development of dual-targeting probes, which can interact with multiple biological targets simultaneously. This approach is particularly relevant in addressing complex diseases like those involving the central nervous system. For instance, dual probes targeting both the dopamine (B1211576) transporter and sigma-1 receptors have been developed as potential therapeutic agents for cocaine abuse. nih.gov These probes often feature a piperazine core that links different pharmacophoric elements responsible for binding to each target. nih.gov

Scaffold Optimization and Lead Compound Generation for Mechanistic Studies

Once a promising scaffold like this compound is identified, medicinal chemists engage in scaffold optimization to improve its drug-like properties and refine its interaction with biological targets.

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The piperazine moiety offers a convenient handle for modulating these properties. For instance, the basicity of the piperazine nitrogens can be tuned by the nature of the substituents. The presence of electron-withdrawing groups, such as the methylsulfonyl group, can reduce the basicity of the piperazine nitrogen, which in turn can affect the pharmacokinetic profile and target binding of the molecule.

Cocrystallization is another strategy employed to modify the physicochemical properties of active pharmaceutical ingredients (APIs). By forming cocrystals of an API with a pharmaceutically acceptable coformer, properties such as solubility, hygroscopicity, and bioavailability can be enhanced without altering the pharmacological activity of the API itself. researchgate.net

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. u-tokyo.ac.jp For the piperazine ring, various bioisosteres have been explored. These can include other cyclic diamines or constrained bicyclic systems that mimic the geometry and charge distribution of the piperazine ring. enamine.nettcichemicals.com

For instance, spiro-building blocks containing small rings like azetidine (B1206935) have been used as bioisosteres for piperazine. tcichemicals.com The replacement of a piperazine ring with a spirodiamine analogue in some drug molecules has been shown to beneficially affect activity and reduce cytotoxicity. enamine.net Similarly, bicyclic structures like bicyclo[1.1.1]pentane have been used as bioisosteres for benzene (B151609) rings, which are often attached to the piperazine scaffold. tcichemicals.comenamine.net These replacements can lead to improved physicochemical properties such as increased water solubility, enhanced metabolic stability, and reduced lipophilicity. enamine.net

Applications in Chemical Biology Research

The use of well-designed small molecules is fundamental to chemical biology, providing powerful tools to probe, perturb, and visualize complex biological systems. Compounds built upon scaffolds like piperazine are central to these efforts, enabling researchers to dissect cellular pathways and identify novel therapeutic targets.

Use as Molecular Tools to Dissect Biological Pathways

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry. nih.gov Its prevalence in approved drugs and clinical candidates stems from its favorable physicochemical properties, including high aqueous solubility and the ability of its two nitrogen atoms to be functionalized, allowing for fine-tuning of a molecule's interaction with biological targets. nih.gov By incorporating this scaffold into novel compounds, researchers can create molecular tools that selectively interact with specific proteins, such as enzymes or receptors, and thus help to map their associated signaling pathways.

A notable example involves a complex derivative containing a (4-(methylsulfonyl)piperazin-1-yl)methyl moiety, a structure closely related to the compound of interest. This molecule, identified as CYH33, is a highly potent and selective inhibitor of the PI3Kα enzyme (Phosphoinositide 3-kinase alpha). nih.gov The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth and survival and is frequently dysregulated in various human cancers. nih.gov By using CYH33 as a molecular tool, researchers can inhibit PI3Kα activity and study the downstream consequences. For instance, Western blot analyses have confirmed that treatment with this compound leads to a dose-dependent reduction in the phosphorylation of AKT, a key protein in the pathway, thereby validating its mechanism of action and utility in dissecting this cancer-related signaling network. nih.gov

Furthermore, piperazine derivatives have been instrumental in creating ligands to study specific receptor systems. Substituted piperazines have been developed to target the sigma-1 (σ1) receptor, a protein implicated in a variety of central nervous system (CNS) diseases, including schizophrenia and Alzheimer's disease. nih.gov These molecular tools allow for the noninvasive imaging and functional study of the σ1 receptor, helping to elucidate its role in modulating neurotransmitter systems and calcium signaling in the brain. nih.gov

Table 1: Examples of Piperazine-Sulfonyl Derivatives as Molecular Tools

| Compound/Derivative Class | Biological Target | Pathway/Process Studied | Research Application |

|---|---|---|---|

| CYH33 (contains a methylsulfonylpiperazine moiety) nih.gov | PI3Kα | PI3K/AKT/mTOR Signaling | Dissecting cancer cell survival and proliferation pathways. |

| Substituted Piperazines nih.gov | Sigma-1 (σ1) Receptor | Neurotransmitter Systems, Ca²+ Signaling | Investigating the role of σ1 receptors in CNS pathophysiology. |

Development of Fluorescent or Affinity Probes for Target Identification

Identifying the specific cellular proteins that a bioactive small molecule interacts with is a crucial yet challenging step in drug discovery. rsc.org Chemical probes, which are typically derivatives of a bioactive compound, are designed to facilitate this process. These probes are broadly categorized into affinity probes and fluorescent probes, and the piperazine scaffold is a versatile building block for both types.

Affinity Probes

Affinity-based target identification is a classic chemical proteomics technique used to "fish" for the binding partners of a small molecule from a complex biological sample, such as a cell lysate. rsc.org The process involves an affinity probe, which typically consists of three components: the small molecule of interest (the targeting group), a reactive group for covalent cross-linking, and a reporter tag (e.g., biotin) for enrichment and detection.

The disubstituted nature of the piperazine core in a molecule like this compound makes it an attractive scaffold for affinity probe design. One nitrogen atom can hold the group responsible for target binding, while the other can be used as an attachment point for a linker connected to a biotin (B1667282) tag. Once the probe binds to its target protein and is cross-linked, the biotin tag allows the entire protein-probe complex to be captured on an avidin-coated solid support, separating it from all other proteins in the lysate for subsequent identification by mass spectrometry. rsc.orgresearchgate.net

Fluorescent Probes

Fluorescent probes are powerful molecular tools used to visualize and track biological molecules and events in living cells with high spatial and temporal resolution. rsc.org These probes consist of a targeting moiety linked to a fluorophore (a molecule that emits light upon excitation). The piperazine ring often serves as a robust and synthetically tractable linker to connect these two components.

For example, researchers have successfully synthesized fluorescent probes by linking 1,8-naphthalimide, a well-known fluorophore, to various arylsulfonyl groups via a piperazine bridge. mdpi.com These compounds have been evaluated for their potential in cellular imaging, demonstrating how the piperazine-sulfonyl framework can be integrated into functional imaging tools. mdpi.com In a similar vein, fluorescent probes built on a spiro[isobenzofuran-piperidine] scaffold—a close structural relative of piperazine—have been developed as high-affinity probes for studying σ receptors. nih.gov These tools enable the use of fluorescence-based techniques, such as fluorescence microscopy and flow cytometry, to investigate receptor distribution and pharmacology in cells. nih.gov

Table 2: Role of Piperazine-like Scaffolds in Chemical Probe Development

| Probe Type | Scaffold Function | Example Application | Key Principle |

|---|---|---|---|

| Affinity Probe rsc.org | Core structure linking a target-binding group to a reporter tag (e.g., biotin). | Identification of protein targets for a bioactive compound. | A biotinylated probe captures its binding partners, which are then isolated and identified. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(benzylsulfonyl)-4-(methylsulfonyl)piperazine, and how can reaction efficiency be optimized?

- Methodology : A nucleophilic substitution reaction using piperazine derivatives and sulfonyl chlorides is commonly employed. For example, in analogous syntheses, 1-phenylpiperazine reacts with electrophiles (e.g., benzylsulfonyl chloride) in DMF with LiH as a base, followed by quenching with ice-cold water to isolate the product . Optimization includes adjusting stoichiometry (equimolar ratios), monitoring reaction progress via TLC, and testing alternative bases (e.g., K₂CO₃) for improved yields .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation, ¹H/¹³C NMR to verify sulfonyl group integration and piperazine ring conformation, and HPLC (≥95% purity threshold) to assess impurities. X-ray crystallography may resolve stereochemical ambiguities, as demonstrated in benzenesulfonamide analogs .

Q. What safety protocols are essential for handling sulfonated piperazine derivatives in the laboratory?

- Guidelines :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (category 2A hazard) .

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory cytotoxicity data observed in sulfonated piperazine derivatives across cancer cell lines?

- Analytical Approach :